methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7(12)5-2-3-6-9-10-8(13)11(6)4-5/h2-4H,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCKENBWVQKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-49-5 | |
| Record name | methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-pyridinecarboxylic acid with ethyl chloroformate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Biological Activities
Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has been studied for various biological activities:
- Antimicrobial Properties : Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function and leading to cell death.
- Anticancer Activity : Preliminary studies suggest that compounds with triazole moieties can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : Some studies have pointed towards the potential of this compound in reducing inflammation markers, making it a candidate for further investigation in inflammatory disease models.
Drug Development
This compound serves as a versatile scaffold in drug design due to its ability to modulate biological activity through structural modifications. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity.
Synthesis of Novel Compounds
The compound can be used as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations that can lead to new pharmacophores.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial Testing | Demonstrated significant inhibition of bacterial growth compared to controls. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in vitro. |
Material Science Applications
Beyond medicinal chemistry, this compound is being investigated for its potential use in material science:
- Polymer Chemistry : Its unique chemical structure allows it to be incorporated into polymers to impart specific properties such as thermal stability and mechanical strength.
- Nanotechnology : Research is ongoing into using this compound as a precursor for synthesizing nanoparticles with tailored functionalities for drug delivery systems.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The triazole ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs include substituents at position 3, functional groups at position 6, and heterocyclic core modifications. Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties of Triazolo-Pyridine Derivatives
*Calculated based on structural analogy to .
Key Observations
3-Phenyl substitution (Compound 3k) introduces steric bulk and aromaticity, raising the melting point (155–157°C) and possibly reducing solubility .
Functional Group Variations :
- Carboxylic acid derivatives (e.g., 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid) lack the methyl ester, increasing acidity (predicted pKa ~2–4) and altering bioavailability .
- Chloro substituents (e.g., in ) enhance lipophilicity, which may improve membrane permeability in pharmaceutical contexts .
Core Heterocycle Modifications :
- Replacing pyridine with pyrimidine () alters ring electronics and hydrogen-bonding capacity, impacting binding affinity in medicinal applications .
Biological Activity
Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides an in-depth overview of its biological activity, synthesis methods, and potential applications based on current research findings.
Structural Characteristics
- Molecular Formula : CHNO
- SMILES Notation : COC(=O)C1=CN2C(=NNC2=O)C=C1
- InChIKey : DKKCKENBWVQKEO-UHFFFAOYSA-N
The compound features a triazole and pyridine structure with a methyl ester functional group at the carboxylic acid position, contributing to its solubility and reactivity in biological systems .
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
- Studies have shown that derivatives of triazolo-pyridine compounds possess significant antibacterial properties. This compound demonstrated moderate to good antibacterial activity against various strains of bacteria including E. coli and S. aureus .
2. Antioxidant Properties
- The compound has been identified to possess antioxidant activity which is critical in combating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals effectively .
3. Anticancer Potential
- Preliminary studies indicate that this compound may exhibit anticancer properties. It has been associated with the inhibition of cell proliferation in various cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the triazole ring,
- Introduction of the carboxylate group,
- Methylation to yield the final product.
Various synthetic routes have been explored to optimize yield and purity .
Case Study 1: Antimicrobial Evaluation
A series of synthesized triazolo-pyridine derivatives were evaluated for their antimicrobial efficacy. Among them, this compound was found to inhibit bacterial growth effectively with an IC value comparable to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibited significant antioxidant activity surpassing that of known antioxidants like α-tocopherol. The results indicated a strong potential for therapeutic applications in oxidative stress-related conditions .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Similarity |
|---|---|---|
| 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | Structure | High |
| 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | Structure | Moderate |
| 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine | Structure | Moderate |
The unique functional groups present in this compound enhance its biological activity compared to other derivatives in the triazole-pyridine family .
Q & A
Q. What are the established synthetic routes for methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?
A common approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature can induce ring closure, yielding triazolopyridine derivatives in ~73% isolated yield after extraction and alumina plug purification . Stepwise synthesis using functionalized pyridine precursors (e.g., hydrazides or carbonyl derivatives) is also viable, with POCl₃-mediated cyclization as a key step .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on spectroscopic methods:
- NMR : Assignments of proton and carbon environments (e.g., methyl ester at δ ~3.9 ppm in H NMR) .
- X-ray crystallography : Resolves bond lengths and angles, particularly for the triazole-pyridine fused core .
- Chromatography : HPLC or column chromatography (ethyl acetate/hexane) ensures purity .
Q. What purification techniques are effective for this compound?
Common methods include:
- Column chromatography : Using ethyl acetate/hexane gradients to separate polar impurities .
- Recrystallization : Ethanol or acetonitrile as solvents for crystal growth .
- Alumina plug filtration : Removes unreacted reagents and byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for greener synthesis?
- Solvent selection : Ethanol (renewable, low toxicity) instead of dichloromethane .
- Oxidant choice : Sodium hypochlorite over Cr(VI) or DDQ to reduce environmental impact .
- Temperature control : Room-temperature reactions minimize energy use while maintaining yield .
Q. What strategies address low yields in triazolopyridine synthesis?
- Precursor functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) stabilizes intermediates .
- Catalyst screening : Transition metals (Pd/C) or acid catalysts (H₂SO₄) improve cyclization efficiency .
- Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to identify bottlenecks .
Q. How does the triazolo-pyridine core influence biological activity?
The fused heterocycle provides hydrogen bond donors/acceptors for target binding (e.g., kinase ATP pockets). Modifications at the 6-carboxylate position enhance solubility or affinity, as seen in pyridopyrimidine anticancer analogs . Computational docking (e.g., AutoDock Vina) predicts interactions with proteins like COX-2 or EGFR .
Q. How can structural analogs improve pharmacokinetic properties?
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for increased bioavailability .
- Phosphonate derivatives : Enhance metabolic stability, as demonstrated in [1,2,4]triazolo[4,3-a]pyridine-phosphonate hybrids .
- Halogenation : Introduce Cl or F at the pyridine ring to modulate lipophilicity and target engagement .
Q. What analytical methods resolve data contradictions in reported synthetic protocols?
- Reproducibility checks : Validate yields by repeating reactions under controlled conditions (e.g., inert atmosphere) .
- Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized intermediates) .
- Cross-lab validation : Collaborate to standardize reagents (e.g., sodium hypochlorite concentration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
